3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is used primarily in proteomics research and has various applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride typically involves the reaction of 3-ethyl-7-methylquinoline with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride: Similar structure but with a different position of the methyl group.
3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1171738-46-7 |
---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(3-ethyl-7-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
VMGVNOBDCGSZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.